Non-Covalent Binding Mode Differentiates ZM223 from Covalent NAE Inhibitor MLN4924 (Pevonedistat)
ZM223 is a non-covalent inhibitor of NEDD8-activating enzyme (NAE), a binding mode fundamentally distinct from the covalent, sulfamide-based mechanism of MLN4924 (pevonedistat), the most clinically advanced NAE inhibitor [1]. While ZM223 reversibly binds to NAE, MLN4924 forms a stable covalent adduct with the NEDD8 binding site [2]. This mechanistic difference is not semantic; it dictates different target engagement kinetics and may translate into divergent off-target liability and resistance profiles, which is critical for researchers modeling distinct pharmacologic interventions on the neddylation pathway.
| Evidence Dimension | Binding Mode to NAE |
|---|---|
| Target Compound Data | Non-covalent, reversible binding |
| Comparator Or Baseline | MLN4924 (Pevonedistat): Covalent, irreversible binding via sulfamide warhead |
| Quantified Difference | Qualitative difference in binding mechanism; no direct comparative binding kinetics available |
| Conditions | Inferred from primary chemical structures and literature descriptions of compound classes |
Why This Matters
A non-covalent inhibitor provides a distinct pharmacological tool for probing NAE biology without the potential confounding factors of covalent adduct formation, making ZM223 irreplaceable for studies requiring reversible target engagement.
- [1] Ma H, et al. Discovery of benzothiazole derivatives as novel non-sulfamide NEDD8 activating enzyme inhibitors by target-based virtual screening. Eur J Med Chem. 2017;133:174-183. doi:10.1016/j.ejmech.2017.03.076 View Source
- [2] Soucy TA, et al. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature. 2009;458(7239):732-736. doi:10.1038/nature07884 View Source
